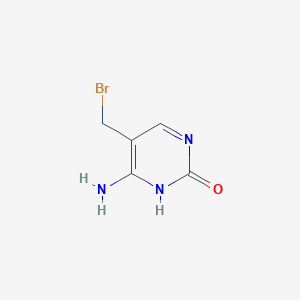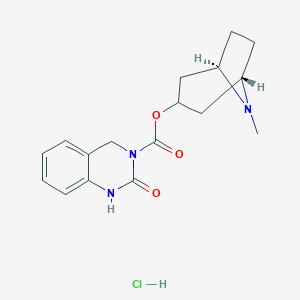![molecular formula C7H5NS B143518 噻吩并[3,2-c]吡啶 CAS No. 272-14-0](/img/structure/B143518.png)
噻吩并[3,2-c]吡啶
描述
Thieno[3,2-c]pyridine is a heterocyclic compound with the molecular formula C7H5NS . It is also known by other names such as 5-Azathianaphthene .
Synthesis Analysis
Thieno[3,2-c]pyridine derivatives have been synthesized for various purposes. For instance, morpholine-based thieno[2,3-d]pyrimidine derivatives were designed and synthesized as anti-PI3K agents . Another study designed and synthesized a building block of thieno[3,2-c]pyridine-4,6-dione-derived isoindigo (TPyI), which has a planar structure with strong S···O noncovalent interactions .Molecular Structure Analysis
The molecular weight of Thieno[3,2-c]pyridine is 135.19 g/mol . Its IUPAC name is thieno[3,2-c]pyridine and its InChI is InChI=1S/C7H5NS/c1-3-8-5-6-2-4-9-7(1)6/h1-5H . The compound has a planar structure with strong S···O noncovalent interactions .Chemical Reactions Analysis
Thieno[3,2-c]pyridine derivatives have been used in various chemical reactions. For example, they have been used in the development of kinase inhibitors . They have also been used in the synthesis of potent inhibitors of hepatic glucose production .Physical And Chemical Properties Analysis
Thieno[3,2-c]pyridine has a molecular weight of 135.19 g/mol, an XLogP3-AA of 1.9, and a topological polar surface area of 41.1 Ų . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds .科学研究应用
Thieno[3,2-c]pyridine: A Comprehensive Analysis of Scientific Research Applications
1. Blood-Platelet Aggregation Inhibition and Antithrombotic Applications Thieno[3,2-c]pyridine derivatives have been identified as potential agents for inhibiting blood-platelet aggregation, which is a crucial step in the formation of blood clots. These compounds can be used as antithrombotic medications to prevent thrombosis, a condition that can lead to heart attacks and strokes .
Organic Field-Effect Transistors (OFETs): The incorporation of Thieno[3,2-c]pyridine units into narrow bandgap-conjugated polymers has shown promise for use in OFETs. These materials are designed to improve charge transport properties, which are essential for the development of high-performance organic electronics .
Antiviral and Antitumor Agents: Isomeric forms of thienothiophene, which include Thieno[3,2-c]pyridine structures, have exhibited various biological activities. They have been studied for their potential as antiviral and antitumor agents, offering new avenues for therapeutic interventions .
Semiconductor and Solar Cell Applications: Thieno[3,2-c]pyridine derivatives have been explored for their semiconductor properties. They are considered for use in solar cells due to their ability to facilitate efficient charge separation and transport, which is vital for converting sunlight into electrical energy .
Electroluminescent Materials: Due to their electronic properties, Thieno[3,2-c]pyridine derivatives are also being researched as electroluminescent materials. These compounds could be used in the development of light-emitting diodes (LEDs) and other display technologies .
6. G Protein-Coupled Receptor Kinase 2 (GRK2) Inhibition Research has been conducted on Thieno[3,2-c]pyridine derivatives as inhibitors of GRK2 kinase. This enzyme plays a role in various cardiovascular diseases, and its inhibition could lead to new treatments for conditions such as heart failure .
安全和危害
未来方向
属性
IUPAC Name |
thieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS/c1-3-8-5-6-2-4-9-7(1)6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYRMMMSZSVIGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181663 | |
| Record name | 5-Azathianaphthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[3,2-c]pyridine | |
CAS RN |
272-14-0 | |
| Record name | Thieno[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=272-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Azathianaphthene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000272140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Azathianaphthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thieno[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.441 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AZATHIANAPHTHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F0Y9D444I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B143449.png)




![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B143466.png)



